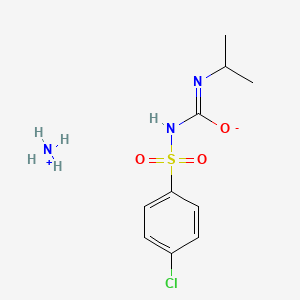
4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt is a chemical compound with the molecular formula C10-H13-Cl-N2-O3-S.H3-N and a molecular weight of 293.80 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt involves the reaction of benzenesulfonamide derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with isopropylamine, followed by the addition of ammonium hydroxide to form the monoammonium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted benzenesulfonamides .
Applications De Recherche Scientifique
4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is involved in regulating pH levels in cells, and its inhibition can lead to the disruption of cellular processes, ultimately inducing apoptosis in cancer cells . The compound interacts with the active site of the enzyme, preventing its normal function and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
CP-424,174: A cytokine release inhibitory drug that inhibits the post-translational processing and secretion of interleukin-1β.
2-Alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives: These compounds have shown significant anticancer activity and metabolic stability.
Uniqueness
4-Chloro-N-(((1-methylethyl)amino)carbonyl)benzenesulfonamide monoammonium salt is unique due to its specific structure, which allows it to effectively inhibit carbonic anhydrase IX. This specificity makes it a valuable compound for targeted cancer therapy and other medical applications .
Propriétés
Numéro CAS |
113712-95-1 |
|---|---|
Formule moléculaire |
C10H16ClN3O3S |
Poids moléculaire |
293.77 g/mol |
Nom IUPAC |
azanium;N-(4-chlorophenyl)sulfonyl-N'-propan-2-ylcarbamimidate |
InChI |
InChI=1S/C10H13ClN2O3S.H3N/c1-7(2)12-10(14)13-17(15,16)9-5-3-8(11)4-6-9;/h3-7H,1-2H3,(H2,12,13,14);1H3 |
Clé InChI |
KEKQAVDDRFZZTE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


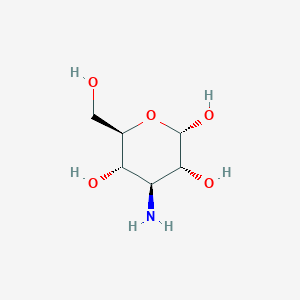
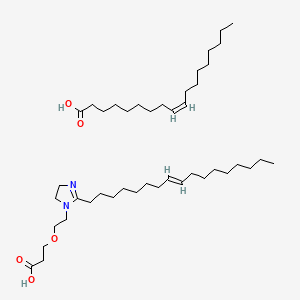




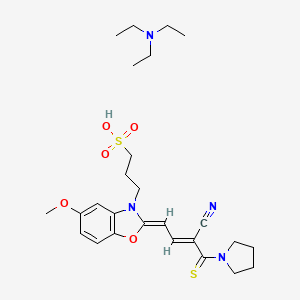
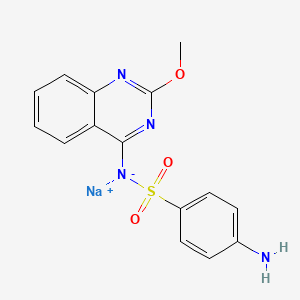
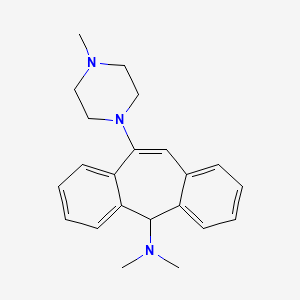
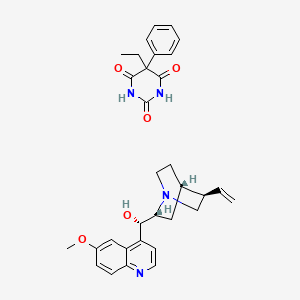
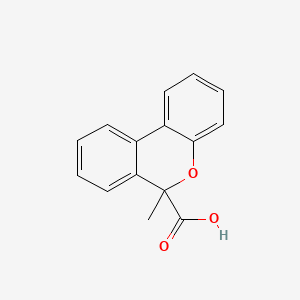


![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)
